(Hex-1-en-2-yl)(trimethyl)silane, a silane compound, is notable for its unique structure and reactivity, making it valuable in various chemical applications. It is classified under organosilicon compounds, specifically as a vinyl silane due to the presence of a vinyl group (hex-1-en-2-yl) attached to a trimethylsilyl moiety. This compound is used extensively in organic synthesis and materials science.
The synthesis of (Hex-1-en-2-yl)(trimethyl)silane typically involves the reaction of hex-1-en-2-ol with trimethylsilyl chloride. The general procedure includes:
The process begins with the formation of an intermediate silyl ether, which subsequently undergoes a substitution reaction to yield the final product. This method is favored for its simplicity and efficiency, allowing for high yields of (Hex-1-en-2-yl)(trimethyl)silane.
The molecular formula of (Hex-1-en-2-yl)(trimethyl)silane is , with a molecular weight of 170.32 g/mol. The structure features a vinyl group, which contributes to its reactivity in various chemical processes.
The compound exhibits a canonical SMILES representation of CCCC(C=C)O[Si](C)(C)C
, indicating the arrangement of carbon, oxygen, and silicon atoms.
(Hex-1-en-2-yl)(trimethyl)silane can participate in several types of chemical reactions:
Common reagents for these reactions include:
These reactions are essential for modifying the compound's structure to create derivatives that have tailored properties for specific applications.
The mechanism of action for (Hex-1-en-2-yl)(trimethyl)silane primarily involves its ability to form stable carbon-silicon bonds. This property allows it to act as a precursor in various synthetic pathways, facilitating the formation of more complex organic molecules. The specific pathways depend on the reaction conditions and the nature of the reagents involved.
The physical properties include:
Chemically, (Hex-1-en-2-yl)(trimethyl)silane is reactive due to its vinyl group, which can participate in polymerization and cross-linking reactions, making it useful in material science.
(Hex-1-en-2-yl)(trimethyl)silane has several scientific uses:
This compound exemplifies the versatility of organosilicon chemistry, with applications spanning from industrial manufacturing to advanced research settings.
The foundational synthesis of (hex-1-en-2-yl)(trimethyl)silane (C₉H₂₀Si) employs base-catalyzed silylation of hex-1-en-2-ol with trimethylsilyl chloride (TMSCl). This method involves deprotonation of the alkynol precursor using organolithium or Grignard reagents (e.g., n-BuLi or ethylmagnesium bromide), followed by nucleophilic attack on TMSCl. The reaction proceeds via SN₂ mechanism, yielding the target vinylsilane after elimination or protodesilylation. Typical conditions require stoichiometric base (1.0–1.2 equiv) and TMSCl (1.1 equiv) in anhydrous ethereal solvents, achieving isolated yields of 65–78%. Critical to success is the exclusion of protic impurities, which trigger premature hydrolysis of TMSCl. This route provides direct access to the β-silyl alkene scaffold but faces limitations in stereoselectivity due to competing side reactions like O-silylation [1] [3].
Anhydrous protocols are essential to suppress hydrolysis and ensure high-fidelity C–Si bond formation. Reactions are conducted under inert atmosphere (N₂/Ar) with rigorously dried solvents (THF, diethyl ether). The intermediate O-silyl ether – formed via nucleophilic substitution of hex-1-en-2-olate on TMSCl – undergoes in situ elimination or metal-assisted desilylation to furnish the vinylsilane. Magnesium halide salts (e.g., MgBr₂), generated during Grignard initiation, act as Lewis acid catalysts to accelerate this elimination. Precise temperature control (–10°C to 0°C) during reagent addition minimizes enolization and polymer formation. Post-reaction quenching with saturated NH₄Cl and extraction with nonpolar solvents (hexane) isolates the product, with purity >95% confirmed by GC-MS [1] [4].
Catalytic hydrosilylation of hex-1-yne with trimethylsilane (HSiMe₃) represents a atom-efficient alternative, leveraging earth-abundant transition metals:
Table 1: Hydrosilylation Catalysts for (Hex-1-en-2-yl)(trimethyl)silane Synthesis
Catalyst System | Silane | Temp (°C) | Yield (%) | Selectivity |
---|---|---|---|---|
Fe(terpyridine)/NaHBEt₃ | PhSiH₃ | 80 | 95 | Anti-Markovnikov |
NiCl₂·6H₂O/tBuOK | HSiMe₃ | 40 | 89 | Anti-Markovnikov |
Co(acac)₂/2,6-diiminopyridine | HSiMe₃ | 60 | 82 | Anti-Markovnikov |
Iridium carbonyl catalysts (e.g., [Ir(CO)Cl(PPh₃)₂]) enable direct dehydrogenative silylation of hex-1-ene with HSiMe₃. Using catalytic iodotrimethylsilane (TMSI) and Hünig’s base (DIPEA), this method achieves C–Si coupling via oxidative addition and β-hydride elimination. Key advantages include:
Solvent polarity and boiling point critically influence silylation kinetics:
Table 2: Solvent Impact on Silylation Efficiency
Solvent System | Boiling Point (°C) | Reaction Rate Constant k (min⁻¹) | Isolated Yield (%) |
---|---|---|---|
Diethyl ether | 34.6 | 0.08 | 68 |
Tetrahydrofuran (THF) | 66 | 0.15 | 78 |
Diglyme | 162 | 0.22 | 85 |
Toluene/diglyme (1:1) | 110 | 0.28 | 91 |
Transitioning lab-scale syntheses to industrial production faces three key hurdles:
Table 3: Scalability Assessment of Production Methods
Method | Catalyst Loading | Cycle Time (h) | Estimated Cost (USD/kg) | Scalability Barrier |
---|---|---|---|---|
Base-catalyzed silylation | None | 8 | 120 | Cryogenic requirements |
Fe-catalyzed hydrosilylation | 0.1 mol% | 6 | 85 | Ligand synthesis complexity |
Ir-mediated silylation | 0.5 mol% | 10 | 210 | Iridium cost |
Process intensification via microwave-assisted hydrosilylation (20% yield boost) and in-line FTIR monitoring represent emerging solutions for throughput >1 ton/year [4] [5].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7